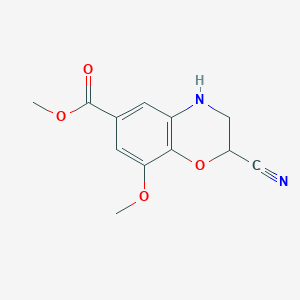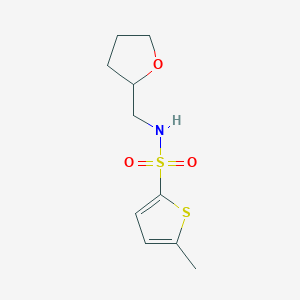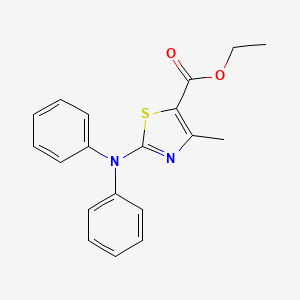
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a key step in the synthesis of these compounds . This process involves a radical approach and is paired with a Matteson–CH2– homologation .Chemical Reactions Analysis
Pinacol boronic esters are involved in various chemical reactions. For instance, they can undergo formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Physical And Chemical Properties Analysis
Boronic acids and their esters, including “2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester”, are only marginally stable in water . The rate of their hydrolysis is considerably accelerated at physiological pH and is dependent on the substituents in the aromatic ring .Applications De Recherche Scientifique
Catalytic Protodeboronation
Pinacol boronic esters, such as 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is crucial for the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Drug Design and Delivery
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy . However, these compounds are only marginally stable in water .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Suzuki–Miyaura Coupling
This compound can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides . The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .
Reagent for Cross-Coupling
It can be used as a reagent for Suzuki-Miyaura cross-coupling using a palladium phosphine catalyst . This process is crucial for the ligand-controlled regioselective Suzuki coupling .
Synthesis of Wrenchnolol Derivatives
This compound can be used in the synthesis of wrenchnolol derivatives optimized for gene activation in cells .
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be key reagents in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic ester interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst accepting electrons to form a new palladium-carbon bond with an electrophilic organic group. Transmetalation, on the other hand, involves the transfer of a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving boronic esters. This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds.
Pharmacokinetics
It’s important to note that boronic pinacol esters are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester involves the protection of the amine and carboxylic acid functional groups, followed by the introduction of the boronic acid pinacol ester group through a Suzuki coupling reaction. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "2-amino-6-ethoxycarbonyl-4-nitrophenol", "di-tert-butyl dicarbonate (Boc2O)", "sodium borohydride (NaBH4)", "pinacol", "palladium(II) acetate", "potassium carbonate (K2CO3)", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Protection of amine group: 2-amino-6-ethoxycarbonyl-4-nitrophenol is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of potassium carbonate (K2CO3) in ethyl acetate to yield 2-N-Boc-amino-6-ethoxycarbonyl-4-nitrophenol.", "Reduction of nitro group: 2-N-Boc-amino-6-ethoxycarbonyl-4-nitrophenol is reduced with sodium borohydride (NaBH4) in methanol to yield 2-N-Boc-amino-6-ethoxycarbonyl-4-aminophenol.", "Protection of carboxylic acid group: 2-N-Boc-amino-6-ethoxycarbonyl-4-aminophenol is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of potassium carbonate (K2CO3) in ethyl acetate to yield 2-N-Boc-amino-6-ethoxycarbonyl-4-(Boc)aminophenol.", "Suzuki coupling reaction: 2-N-Boc-amino-6-ethoxycarbonyl-4-(Boc)aminophenol is reacted with pinacol boronic ester in the presence of palladium(II) acetate in ethyl acetate/water to yield 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester.", "Deprotection of Boc groups: 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is treated with trifluoroacetic acid (TFA) in methanol to yield the final product, 2-N-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester." ] } | |
Numéro CAS |
374671-12-2 |
Nom du produit |
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester |
Formule moléculaire |
C19H29BN2O6 |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C19H29BN2O6/c1-9-25-15(23)13-10-12(20-27-18(5,6)19(7,8)28-20)11-14(21-13)22-16(24)26-17(2,3)4/h10-11H,9H2,1-8H3,(H,21,22,24) |
Clé InChI |
DIKRHYQKXQOCSL-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)


![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)
amine](/img/structure/B1391766.png)


![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)
![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)

